N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Morpholine Introduction: The morpholine moiety is introduced via a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects on the body.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- N2-(3-bromophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Uniqueness
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of the fluorine atom in the 3-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity to biological targets, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2.ClH/c1-28-17-7-5-15(6-8-17)22-18-24-19(23-16-4-2-3-14(21)13-16)26-20(25-18)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJMYHQBDLVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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